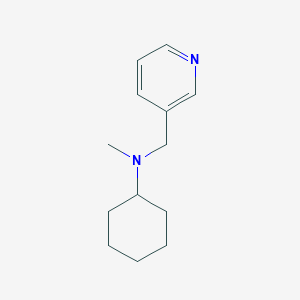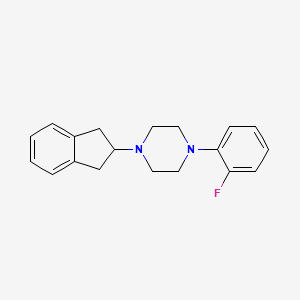![molecular formula C18H23N3O2 B5022804 3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5022804.png)
3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine, also known as MDMA, is a psychoactive drug that has gained popularity in recent years. It is commonly referred to as ecstasy or molly and is known for its euphoric effects. MDMA is a synthetic drug that is chemically similar to both stimulants and hallucinogens. It was first synthesized in 1912 by the pharmaceutical company Merck, but it wasn't until the 1970s that it became popular as a recreational drug.
作用机制
3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine and norepinephrine are neurotransmitters that are involved in regulating motivation and arousal. By increasing the release of these neurotransmitters, this compound produces feelings of euphoria, increased sociability, and heightened sensory perception.
Biochemical and Physiological Effects:
This compound has a number of physiological effects on the body, including increased heart rate, blood pressure, and body temperature. The drug also causes the release of hormones such as cortisol and oxytocin, which can have both positive and negative effects on mood and behavior. In addition, this compound can cause dehydration, muscle tension, and jaw clenching.
实验室实验的优点和局限性
3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine has several advantages for use in lab experiments. It is a potent psychoactive drug that produces consistent effects in users, making it useful for studying the effects of serotonin on the brain. However, there are also limitations to using this compound in lab experiments. The drug is illegal in many countries, which can make it difficult to obtain for research purposes. In addition, the effects of this compound can be unpredictable and can vary depending on factors such as dose, purity, and individual differences in metabolism.
未来方向
There are several potential future directions for research on 3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine. One area of interest is the use of this compound in combination with psychotherapy for the treatment of mental health disorders. Another area of interest is the development of new drugs that are similar to this compound but have fewer side effects and are less addictive. Finally, there is ongoing research into the long-term effects of this compound use on the brain and body, particularly in heavy users and those who use the drug recreationally.
合成方法
3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine is synthesized from safrole, a natural oil that is extracted from the roots of the sassafras tree. The safrole is first converted into isosafrole, which is then reacted with hydrochloric acid to form MDP2P. MDP2P is then converted into this compound using reductive amination with methylamine and sodium borohydride. The synthesis of this compound is a complex process that requires specialized equipment and knowledge of organic chemistry.
科学研究应用
3-{[(1,3-benzodioxol-4-ylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine has been studied extensively for its therapeutic potential in treating various mental health disorders, including post-traumatic stress disorder (PTSD) and anxiety. The drug has been shown to increase empathy and reduce fear, which may make it useful in psychotherapy. This compound has also been studied for its potential to treat addiction, particularly to alcohol and opioids. In addition, this compound has been used in neuroscience research to study the effects of serotonin on the brain.
属性
IUPAC Name |
3-[(1,3-benzodioxol-4-ylmethylamino)methyl]-N,N-diethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-3-21(4-2)18-15(8-6-10-20-18)12-19-11-14-7-5-9-16-17(14)23-13-22-16/h5-10,19H,3-4,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUILBKWJTBBIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNCC2=C3C(=CC=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5022737.png)
![4-(2-{3-bromo-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5022747.png)

![N-[2-(4-ethylphenoxy)ethyl]-2-furamide](/img/structure/B5022758.png)

![N-(2-ethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5022768.png)
![ethyl 3-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5022775.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-oxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5022794.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B5022813.png)
![N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5022824.png)

![8-[3-(3-isopropylphenoxy)propoxy]quinoline](/img/structure/B5022832.png)